molecular formula C5H8ClF4N B6276129 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride CAS No. 2763776-70-9

1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Cat. No. B6276129
CAS RN: 2763776-70-9
M. Wt: 193.6
InChI Key:
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Description

1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride (1-DFCA-HCl) is a cyclic amine derivative that has been widely used in scientific research for its unique properties. It is an important building block for synthesizing a variety of compounds, including pharmaceuticals and other specialty chemicals. 1-DFCA-HCl is synthesized from a variety of starting materials and can be prepared in a variety of ways.

Scientific Research Applications

1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a wide range of scientific research applications. It has been used as a catalyst in organic synthesis and as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and other specialty chemicals. It has also been used as a reagent in the synthesis of polymers, polysaccharides, and other polymers. Additionally, 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been used in the synthesis of fluorescent dyes, fluorescent labeling, and other labeling applications.

Mechanism of Action

1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is an electron-rich compound that can act as a Lewis acid in certain conditions. It can act as a catalyst in a variety of organic reactions, such as the Diels-Alder reaction, Friedel-Crafts reaction, and the Michael addition. It can also act as a Bronsted acid in certain conditions, and can be used to catalyze the hydrolysis of esters and amides.
Biochemical and Physiological Effects
1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and has been used in the synthesis of antibacterial and antifungal drugs. Additionally, it has been studied for its potential anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is its low toxicity, which makes it safe to handle and use in laboratory settings. Additionally, it is a highly reactive compound, which makes it useful for a variety of reactions. However, 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is also sensitive to air and moisture and can be unstable in certain conditions.

Future Directions

1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a wide range of potential future applications. It can be used as a catalyst in organic synthesis and as a starting material for the synthesis of a variety of compounds. Additionally, it can be used in the synthesis of polymers, polysaccharides, and other polymers. Furthermore, it has potential applications in the synthesis of fluorescent dyes, fluorescent labeling, and other labeling applications. Finally, it has potential applications in the development of new antibacterial and antifungal drugs.

Synthesis Methods

1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride can be synthesized in a variety of ways, depending on the starting materials used. The most common method of synthesis is the reaction of difluoromethyl bromide with cyclobutan-1-amine hydrochloride in the presence of a suitable base, such as potassium carbonate. This reaction produces 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride and a by-product of potassium bromide. Other methods of synthesis include the reaction of difluoromethyl iodide with cyclobutan-1-amine hydrochloride, the reaction of difluoromethyl sulfonate with cyclobutan-1-amine hydrochloride, and the reaction of difluoromethyl chloride with cyclobutan-1-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves the reaction of difluorocarbene with cyclobutanone followed by reductive amination to form the desired compound.", "Starting Materials": [ "Cyclobutanone", "Difluorocarbene", "Ammonia", "Hydrochloric acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Generation of difluorocarbene by reacting chlorodifluoromethane with a strong base such as sodium hydride or potassium tert-butoxide.", "Step 2: Addition of difluorocarbene to cyclobutanone to form 1,1-difluorocyclobutan-2-one.", "Step 3: Reduction of 1,1-difluorocyclobutan-2-one with sodium borohydride in methanol to form 1-(difluoromethyl)cyclobutan-1-ol.", "Step 4: Conversion of 1-(difluoromethyl)cyclobutan-1-ol to 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine by reductive amination with ammonia in the presence of a reducing agent such as sodium borohydride.", "Step 5: Formation of the hydrochloride salt by reacting 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine with hydrochloric acid." ] }

CAS RN

2763776-70-9

Product Name

1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Molecular Formula

C5H8ClF4N

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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